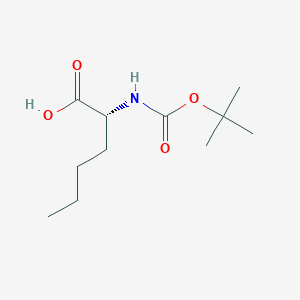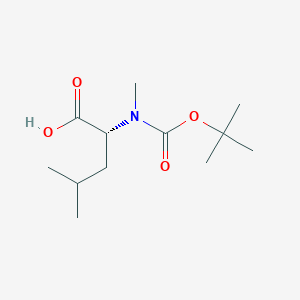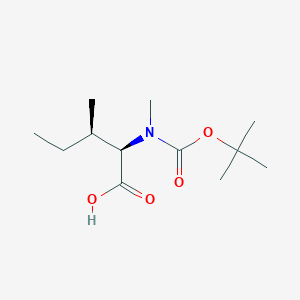
Boc-D-Cit-OH
描述
Boc-D-Cit-OH: . It is characterized by its tert-butoxycarbonyl (Boc) protecting group and citrulline amino acid. This compound is widely used in peptide synthesis, offering a protective group for the amino group and a citrulline residue for peptide chain elongation .
科学研究应用
Boc-D-Cit-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block in peptide synthesis, facilitating the creation of complex peptide structures.
Biology: this compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is employed in the development of peptide-based therapeutics and bioactive molecules.
Industry: The compound is used in the production of pharmaceuticals and other bioactive compounds.
作用机制
Target of Action
Boc-D-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin, to which it is attached through an ADC linker .
Mode of Action
The this compound compound acts as a cleavable linker in the synthesis of ADCs . It is specifically cleaved by cathepsin B, an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the ADC synthesis pathway . This pathway involves the conjugation of an antibody to a cytotoxic drug via a linker, in this case, this compound . The linker is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic drug within the cell .
Pharmacokinetics
The use of a catalyst can lower the required reaction temperature for its deprotection . This suggests that the compound’s ADME properties and bioavailability may be influenced by factors such as temperature and the presence of catalysts.
Result of Action
The result of the action of this compound is the release of the cytotoxic drug within the cell . This occurs after the compound is cleaved by cathepsin B in the lysosome . The released cytotoxic drug can then exert its therapeutic effect.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the use of a catalyst can lower the required reaction temperature for the deprotection of the Boc group . This suggests that the compound’s action, efficacy, and stability may be affected by the conditions in which it is used.
生化分析
Biochemical Properties
Boc-D-Cit-OH plays a significant role in biochemical reactions. It is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions and should be stored at 2-8°C .
Metabolic Pathways
It is known that this compound is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt , suggesting that it may be involved in the urea cycle or other related metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Cit-OH typically involves the protection of the amino group of citrulline with a tert-butoxycarbonyl group. The process begins with the reaction of citrulline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature, and the product is isolated by extraction and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Boc-D-Cit-OH undergoes various chemical reactions, including:
Substitution: The amino group of citrulline can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane, or deep eutectic solvents can be used for deprotection.
Major Products Formed:
相似化合物的比较
Boc-Val-Cit-OH: Another compound used in peptide synthesis, characterized by a valine residue instead of citrulline.
Boc-L-Cit-OH: The L-isomer of Boc-D-Cit-OH, used similarly in peptide synthesis.
Uniqueness: this compound is unique due to its D-citrulline residue, which can impart different stereochemical properties to the synthesized peptides compared to its L-isomer. This can affect the biological activity and stability of the resulting peptides .
属性
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJCWQISQGNHHI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426772 | |
| Record name | Boc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121080-95-3 | |
| Record name | Boc-D-Cit-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















